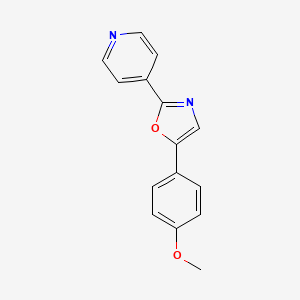

5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole

Numéro de catalogue B1615362

Poids moléculaire: 252.27 g/mol

Clé InChI: OKPGMAGRTBRFMP-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05329540

Procedure details

Isonicotinic acid (24.93 g., 0.0938 mole) and thionyl chloride (50 ml) is refluxed for 1 hour. The crude acid chloride which remains after removal of excess thionyl chloride at diminished pressure is dissolved in dry pyridine (200 ml) and p-methoxy phenacylammonium chloride (19.00 g, 0.938 mole) is added portion wise to the stirred solution. The addition is exothermic.. After the addition is completed, the reaction mixture is heated and stirred on a boiling water bath for 2 hours and then poured into ice-water to precipitate the product. The solid is collected and dried under reduced pressure to give α-isonicotinamido-p-methoxyacetophenone m.p. 227°-230° C. (with decomposition). α-isonicotinamido-p-methoxyacetophenone (11.5 g., 0.043 mole) is added portion-wise to a stirred solution of 200 ml of acetic anhydride and 15 ml of 90% phosphoric acid; the addition is exothermic. After the addition is complete the reaction mixture is stirred and refluxed for 2 hours. After cooling, the supernatant liquid is decanted from the viscous precipitate, which is crystallized by titration with 350 ml of 1% aqueous sodium hydroxide. The yellow solid is filtered, washed with distilled water (200 ml), and dried in vacuo yielding 2-(4-pyridyl)-5-p-methoxyphenyloxazole, m.p. 105°-107° C.

Name

α-isonicotinamido-p-methoxyacetophenone

Quantity

11.5 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH:9][CH2:10][C:11]([C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=1)=[O:12])(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.P(=O)(O)(O)O>C(OC(=O)C)(=O)C>[N:5]1[CH:6]=[CH:7][C:2]([C:1]2[O:12][C:11]([C:13]3[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=3)=[CH:10][N:9]=2)=[CH:3][CH:4]=1

|

Inputs

Step One

|

Name

|

α-isonicotinamido-p-methoxyacetophenone

|

|

Quantity

|

11.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=NC=C1)(=O)NCC(=O)C1=CC=C(C=C1)OC

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the supernatant liquid is decanted from the viscous precipitate, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is crystallized by titration with 350 ml of 1% aqueous sodium hydroxide

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The yellow solid is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with distilled water (200 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=CC=C(C=C1)C=1OC(=CN1)C1=CC=C(C=C1)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |